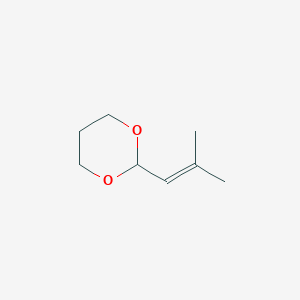
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- is a chemical compound with the molecular formula C12H10O2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- can be synthesized through several methods. One common approach involves the reduction of acenaphthylene using suitable reducing agents. For instance, acenaphthylene can be reduced to 1,2-dihydro-1,2-acenaphthylenediol using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions. The choice of reducing agents and solvents, as well as reaction temperatures and pressures, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: More reduced derivatives of acenaphthylene.
Substitution: Substituted acenaphthylene derivatives.
Scientific Research Applications
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- involves its interaction with specific molecular targets and pathways. For instance, its oxidation to 1-hydroxy-2-ketoacenaphthene involves the transfer of electrons and the formation of intermediate species. The exact molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,2-acenaphthylenediol: A closely related compound with similar structural properties.
cis-1,2-Acenaphthenediol: Another similar compound with slight variations in its chemical structure.
Uniqueness
1,2-Acenaphthylenediol, 1,2-dihydro-1,2-diphenyl-, cis- is unique due to its specific stereochemistry and the presence of diphenyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research applications .
Properties
CAS No. |
58335-01-6 |
|---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1R,2S)-1,2-diphenylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C24H18O2/c25-23(18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(23,26)19-13-5-2-6-14-19/h1-16,25-26H/t23-,24+ |
InChI Key |
OSUQPPLWHLIZIM-PSWAGMNNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@]2(C3=CC=CC4=C3C(=CC=C4)[C@]2(C5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

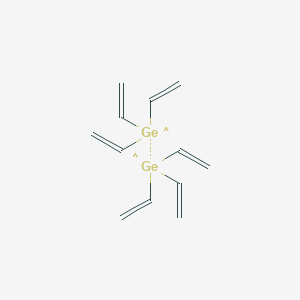
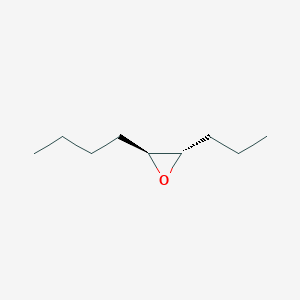
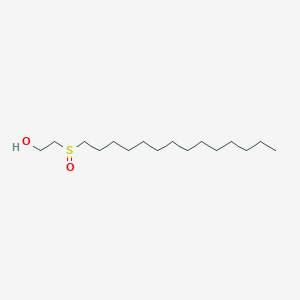
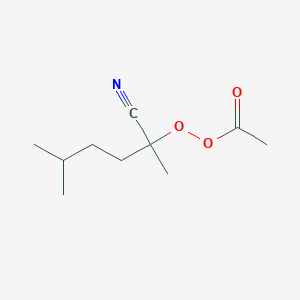
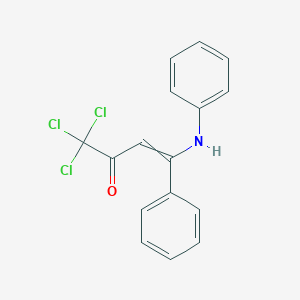


![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)

